
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine, also known as PTZH, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has also been shown to disrupt bacterial cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to disrupt cell membranes and inhibit growth. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in the field of antimicrobial and antifungal research. Future studies could investigate its effectiveness against different types of bacteria and fungi. Finally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies could explore its use in detecting different types of metal ions and its potential applications in environmental monitoring and other fields.
Métodos De Síntesis
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is synthesized using a specific method that involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is typically around 60%.
Aplicaciones Científicas De Investigación
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antifungal properties. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
139420-57-8 |
|---|---|
Nombre del producto |
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
Fórmula molecular |
C8H8N4S |
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
(4-pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
Clave InChI |
LCBNYEAXFRQHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
SMILES canónico |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
Sinónimos |
4-(3-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



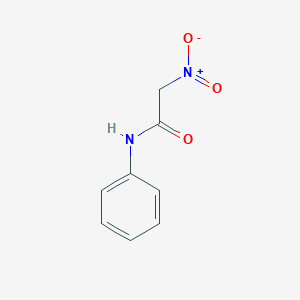
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

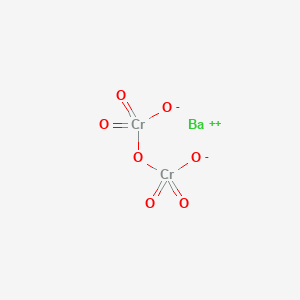
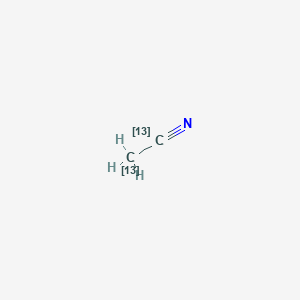
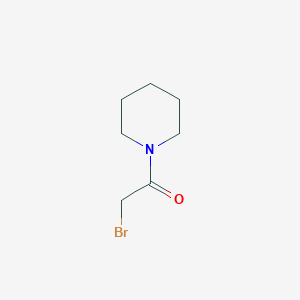


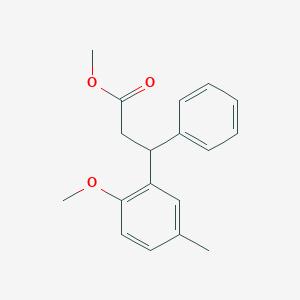
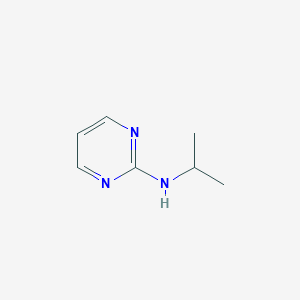


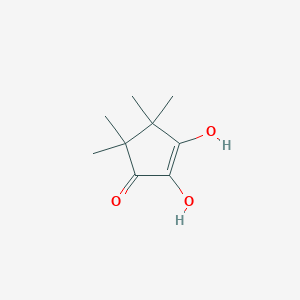
![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)